1-[1-(4-Ethylphenyl)pyrrolidin-3-YL]methanamine oxalate
Description
Properties
IUPAC Name |
[1-(4-ethylphenyl)pyrrolidin-3-yl]methanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.C2H2O4/c1-2-11-3-5-13(6-4-11)15-8-7-12(9-14)10-15;3-1(4)2(5)6/h3-6,12H,2,7-10,14H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQBSVLPZUHLPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCC(C2)CN.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(4-Ethylphenyl)pyrrolidin-3-YL]methanamine oxalate typically involves several steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Ethylphenyl Group: The ethylphenyl group is introduced via a substitution reaction, often using ethylbenzene as a starting material.
Introduction of Methanamine Moiety: The methanamine group is added through a reductive amination process.
Formation of Oxalate Salt: The final step involves the reaction of the synthesized compound with oxalic acid to form the oxalate salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
1-[1-(4-Ethylphenyl)pyrrolidin-3-YL]methanamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
Pharmacological Research
1-[1-(4-Ethylphenyl)pyrrolidin-3-YL]methanamine oxalate has been investigated for its potential pharmacological effects. Its structure suggests possible interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Preliminary studies indicate that this compound may exhibit psychoactive properties, making it a candidate for further research into treatments for neurological disorders such as depression and anxiety .
Case Study: Neuropharmacological Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant alterations in behavior consistent with serotonergic modulation. The findings suggest that it may act as an anxiolytic agent, warranting further investigation into its mechanism of action and therapeutic potential .
Material Science
Beyond its pharmacological applications, 1-[1-(4-Ethylphenyl)pyrrolidin-3-YL]methanamine oxalate has potential uses in material science, particularly in the development of organic semiconductors and polymers. Its unique electronic properties can be harnessed to create materials with specific conductivity and stability characteristics.
Table 2: Potential Applications in Material Science
| Application Area | Description |
|---|---|
| Organic Electronics | Used as a dopant or component in organic semiconductors. |
| Polymer Chemistry | Potential precursor for novel polymeric materials with tailored properties. |
Synthetic Chemistry
In synthetic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in the development of new synthetic pathways for pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1-[1-(4-Ethylphenyl)pyrrolidin-3-YL]methanamine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyrrolidinyl methanamine derivatives with diverse aryl or alkyl substituents. Below is a systematic comparison with structurally analogous compounds:
Table 1: Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
Key Findings from Comparative Studies
Substituent Effects on Hydrophobicity and Binding Affinity The 4-ethylphenyl group in the parent compound provides moderate hydrophobicity compared to the more polar chlorophenyl (e.g., QA-0909) or fluorophenyl derivatives.
Pharmacological Relevance Chlorophenyl derivatives (e.g., QA-0909 and CAS 1017417-73-0 ) exhibit stronger electron-withdrawing effects, which may enhance binding to targets like adenosine receptors or kinases via halogen bonding . Fluorophenyl variants (e.g., CAS 1373111-59-1 ) combine moderate hydrophobicity with metabolic stability, as fluorine resists oxidative degradation.
Synthetic Accessibility
- The parent compound’s synthesis likely follows routes similar to those in and , involving reductive amination or Suzuki coupling for aryl substitution. However, cyclohexyl derivatives require additional steps for alkylation, impacting yield and scalability .
Commercial Availability
- The discontinuation of the parent compound by CymitQuimica contrasts with the availability of chlorophenyl and fluorophenyl analogs, suggesting higher demand for halogenated variants in drug discovery pipelines.
Biological Activity
1-[1-(4-Ethylphenyl)pyrrolidin-3-YL]methanamine oxalate is a chemical compound with the molecular formula and a CAS number of 1177361-24-8. This compound features a pyrrolidine ring substituted with an ethylphenyl group and a methanamine moiety, making it an interesting subject for biological activity research due to its structural characteristics.
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : Synthesized through cyclization reactions.
- Substitution with Ethylphenyl Group : Introduced via substitution reactions using ethylbenzene.
- Introduction of Methanamine Moiety : Achieved through reductive amination.
- Formation of Oxalate Salt : Finalized by reacting with oxalic acid.
Biological Activity
The biological activity of 1-[1-(4-Ethylphenyl)pyrrolidin-3-YL]methanamine oxalate is primarily studied in the context of its interactions with various biological targets, including enzymes and receptors. Research indicates potential applications in treating neurological disorders, although detailed mechanisms remain to be fully elucidated.
The compound may exert its biological effects by modulating the activity of specific molecular targets. This can involve:
- Enzyme Inhibition or Activation : Interacting with enzymes to enhance or inhibit their functions.
- Receptor Binding : Binding to specific receptors, thereby influencing signaling pathways within cells.
Case Studies
- Neurological Applications : Preliminary studies suggest that compounds similar to 1-[1-(4-Ethylphenyl)pyrrolidin-3-YL]methanamine oxalate exhibit neuroprotective properties. These findings indicate potential therapeutic benefits in conditions like Parkinson's disease and depression.
- Pharmacological Studies : In vitro assays have demonstrated that this compound can influence neurotransmitter levels, particularly dopamine and serotonin, which are critical in mood regulation and cognitive functions.
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structural Difference | Biological Activity |
|---|---|---|
| 1-[1-(4-Methylphenyl)pyrrolidin-3-YL]methanamine oxalate | Methyl group instead of ethyl | Different receptor affinity |
| 1-[1-(4-Phenyl)pyrrolidin-3-YL]methanamine oxalate | No ethyl substitution | Altered reactivity |
| 1-[1-(4-Isopropylphenyl)pyrrolidin-3-YL]methanamine oxalate | Isopropyl group present | Variations in pharmacokinetics |
Q & A
Basic: What are the recommended synthesis and characterization protocols for 1-[1-(4-Ethylphenyl)pyrrolidin-3-YL]methanamine oxalate?
Answer:
The synthesis typically involves multi-step organic reactions. A general procedure includes:
- Reaction Design : Condensation of 4-ethylphenyl precursors with pyrrolidin-3-ylmethanamine derivatives, followed by oxalic acid salt formation. For example, refluxing intermediates in xylene (10–12 hours) with chloranil as an oxidizing agent, followed by NaOH treatment and recrystallization from methanol .
- Characterization : Confirm purity and structure using:
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Use chemical-resistant gloves, goggles, and full-body protective clothing to prevent dermal/oral exposure .
- Respiratory Protection : For aerosolized particles, use NIOSH-approved P95 respirators or EU-standard ABEK-P2 filters .
- Acute Toxicity Mitigation : Classified under GHS Category 4 for oral/dermal/inhalation toxicity. Immediate first aid includes rinsing exposed skin with water and seeking medical attention .
- Waste Disposal : Avoid drainage systems; neutralize acidic byproducts before disposal .
Advanced: How does the oxalate counterion influence the compound’s pharmacokinetic properties?
Answer:
The oxalate salt enhances solubility and bioavailability compared to freebase forms. Key considerations include:
- Ion-Pair Interactions : The oxalate anion stabilizes the protonated amine via hydrogen bonding, improving aqueous solubility for in vitro assays .
- Bioactivity Optimization : Structural analogs (e.g., triazole-substituted methanamines) show that counterion choice impacts receptor binding kinetics. Comparative studies using logP measurements and dissolution rate assays are recommended .
- Metabolic Stability : Oxalate salts may reduce hepatic clearance in rodent models, requiring LC-MS/MS pharmacokinetic profiling to assess half-life extension .
Advanced: How can researchers resolve contradictions in purity data during analytical validation?
Answer:
Contradictions often arise from residual solvents or isomeric impurities. Mitigation strategies include:
- Multi-Method Cross-Validation :
- HPLC-DAD/ELSD to detect non-UV-active impurities (e.g., oxalic acid excess) .
- Chiral Chromatography to resolve enantiomeric impurities in the pyrrolidine ring .
- Thermogravimetric Analysis (TGA) : Quantify hygroscopicity or solvent retention, which may skew elemental analysis results .
- Reference Standards : Use certified impurities (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) as internal controls for calibration .
Advanced: What in vitro models are suitable for studying its mechanism of action in neurological research?
Answer:
- Receptor Binding Assays : Screen for affinity at sigma-1 or NMDA receptors using radioligand displacement (e.g., [³H]-DTG for sigma-1) .
- Neuronal Cell Lines : SH-SY5Y or PC-12 cells for cytotoxicity profiling (IC50) and neurite outgrowth assays. Dose-response curves should account for oxalate’s pH effects on media .
- Calcium Imaging : Assess intracellular Ca²⁺ flux in primary cortical neurons to evaluate neuroprotective or excitotoxic effects .
Advanced: How do structural modifications at the pyrrolidine ring affect its metabolic stability?
Answer:
- Cytochrome P450 Profiling : Use human liver microsomes (HLMs) to identify CYP3A4/2D6-mediated oxidation. Replace the 3-ylmethanamine group with fluorinated analogs to reduce first-pass metabolism .
- Deuterium Labeling : Introduce deuterium at metabolically labile positions (e.g., benzylic carbons) to prolong half-life, validated via LC-HRMS .
- Prodrug Strategies : Esterify the oxalate moiety to enhance membrane permeability, with enzymatic hydrolysis studies in plasma .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
